molecular formula C9H8BrFO2 B15247495 1-(4-Bromo-2-fluoro-3-methoxyphenyl)ethanone

1-(4-Bromo-2-fluoro-3-methoxyphenyl)ethanone

Cat. No.: B15247495
M. Wt: 247.06 g/mol
InChI Key: NTBFARDNXZVGLU-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-fluoro-3-methoxyphenyl)ethanone is an organic compound with the molecular formula C9H8BrFO2 It is a derivative of ethanone, featuring a bromo, fluoro, and methoxy substituent on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Bromo-2-fluoro-3-methoxyphenyl)ethanone can be synthesized through several methods. One common approach involves the bromination of 1-(4-fluoro-3-methoxyphenyl)ethanone using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-2-fluoro-3-methoxyphenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products:

    Substitution: Formation of substituted ethanone derivatives.

    Oxidation: Formation of carboxylic acids or other oxidized products.

    Reduction: Formation of alcohols.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2-fluoro-3-methoxyphenyl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromo, fluoro, and methoxy groups can influence its binding affinity and specificity .

Comparison with Similar Compounds

  • 2-Bromo-1-(4-fluoro-3-methoxyphenyl)ethanone
  • 2-Bromo-1-(4-methoxyphenyl)ethanone
  • 2-Bromo-5-fluoro-2-methoxyacetophenone

Comparison: 1-(4-Bromo-2-fluoro-3-methoxyphenyl)ethanone is unique due to the specific arrangement of its substituents, which can affect its reactivity and properties. For example, the presence of both bromo and fluoro groups can enhance its electrophilic character, making it more reactive in substitution reactions compared to similar compounds with only one halogen substituent .

Properties

Molecular Formula

C9H8BrFO2

Molecular Weight

247.06 g/mol

IUPAC Name

1-(4-bromo-2-fluoro-3-methoxyphenyl)ethanone

InChI

InChI=1S/C9H8BrFO2/c1-5(12)6-3-4-7(10)9(13-2)8(6)11/h3-4H,1-2H3

InChI Key

NTBFARDNXZVGLU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=C(C=C1)Br)OC)F

Origin of Product

United States

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